![molecular formula C23H20N2O3S B2469442 (E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893313-36-5](/img/structure/B2469442.png)
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic and Pharmacological Potential
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives, closely related to the chemical structure of interest, have been highlighted for their high synthetic and pharmacological potential. The predominant synthesis method involves the cyclization of salicylic acid derivatives. These compounds exhibit pharmacological activities such as anticoagulant, antimicrobial, and antitumor properties based on their structural similarity to the coumarin core. Despite the scarcity of studies, their unique chemical properties and potential for developing new molecular systems with pharmacological applications make them a subject of interest for further research in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Role in Antimicrobial Activity
P-Cymene, a monoterpene structurally related to the target compound through synthetic pathways, demonstrates a range of biological activities including antimicrobial effects. It has been investigated for its ability to treat communicable diseases and shows promise for use in biomedical applications, highlighting the potential for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).
Development of Organic Optoelectronic Materials
Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, akin to the compound , have been reviewed for their use in organic optoelectronics. The synthetic routes to the BBT core and its computational studies have been described, suggesting a future research direction for these materials due to their biradical nature and potential in optoelectronic applications (Tam & Wu, 2015).
Contributions to Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in various scientific disciplines, leveraging their simple structure and self-assembly behavior for applications in nanotechnology, polymer processing, and biomedical fields. This underscores the versatile nature of benzothiazine derivatives in forming nanometer-sized structures stabilized by hydrogen bonding, indicative of the broader applications of structurally related compounds (Cantekin, de Greef, & Palmans, 2012).
Environmental and Biological Implications
The environmental presence and bioaccumulation potential of polycyclic aromatic hydrocarbons (PAHs), structurally associated with benzothiazine derivatives, have raised concerns due to their toxicity, mutagenicity, and carcinogenicity. Studies on PAHs highlight the critical need for understanding the environmental behavior and health impacts of chemically related compounds, emphasizing the importance of further investigation into their use and effects (Haritash & Kaushik, 2009).
特性
IUPAC Name |
(3E)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-11-13-19(14-12-17)24-15-22-23(26)20-9-5-6-10-21(20)25(29(22,27)28)16-18-7-3-2-4-8-18/h2-15,24H,16H2,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMZKKSBJDYMF-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

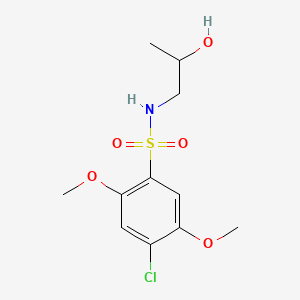
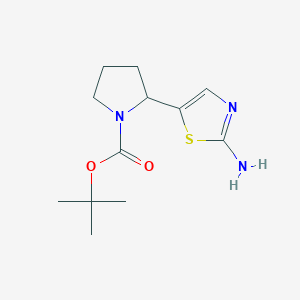

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)
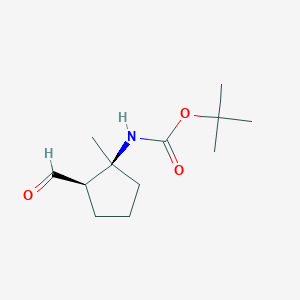

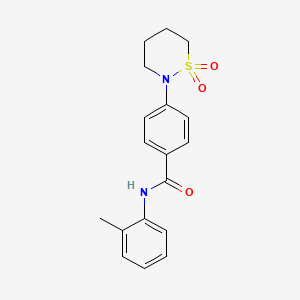

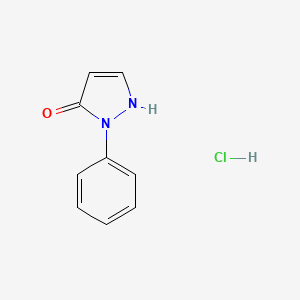
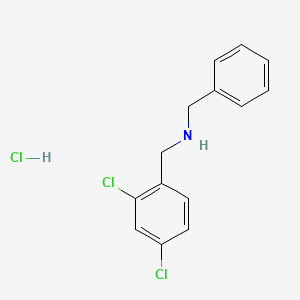
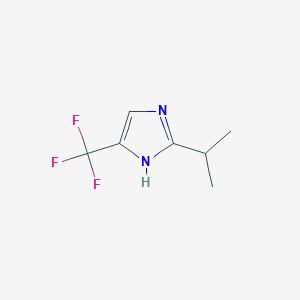
![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)